molecular formula C16H12N4O2 B5490953 2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5490953
M. Wt: 292.29 g/mol
InChI Key: DKTCXPALZVUETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a furyl group and a methoxyphenyl group attached to a triazolopyrimidine core. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with furfural and 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The furyl and methoxyphenyl groups may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furyl and methoxyphenyl groups enhances its potential for diverse applications compared to other triazolopyrimidines .

Properties

IUPAC Name

2-(furan-2-yl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-21-12-6-4-11(5-7-12)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-22-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTCXPALZVUETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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